molecular formula C7H3Cl2F3O2 B13322148 3,5-Dichloro-4-(trifluoromethoxy)phenol

3,5-Dichloro-4-(trifluoromethoxy)phenol

Cat. No.: B13322148
M. Wt: 247.00 g/mol
InChI Key: FKGOQSCRSKNKFY-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H3Cl2F3O2 It is a derivative of phenol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(trifluoromethoxy)phenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Chlorination: The phenol derivative undergoes chlorination to introduce chlorine atoms at positions 3 and 5. This can be achieved using reagents such as chlorine gas or thionyl chloride under controlled conditions.

    Trifluoromethoxylation: The chlorinated intermediate is then subjected to trifluoromethoxylation. This step involves the introduction of a trifluoromethoxy group (-OCF3) at position 4. Common reagents for this step include trifluoromethyl ethers and appropriate catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and trifluoromethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Chlorination: Chlorine gas, thionyl chloride.

    Trifluoromethoxylation: Trifluoromethyl ethers, catalysts.

    Substitution: Nucleophiles such as amines, thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

    Substitution: Derivatives with different nucleophiles replacing chlorine atoms.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Coupling: Biaryl compounds.

Scientific Research Applications

3,5-Dichloro-4-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy and stability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chlorine atoms contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenol: Similar structure but lacks chlorine atoms.

    3,5-Dichlorophenol: Similar structure but lacks the trifluoromethoxy group.

    Trifluoromethylphenol: Contains a trifluoromethyl group instead of trifluoromethoxy.

Uniqueness

3,5-Dichloro-4-(trifluoromethoxy)phenol is unique due to the presence of both chlorine atoms and a trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,5-dichloro-4-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGOQSCRSKNKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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